Isopropyl 2-methoxyacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl 2-methoxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-5(2)9-6(7)4-8-3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXFJNIUUWEUIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601306512 | |
| Record name | 1-Methylethyl 2-methoxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601306512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17640-21-0 | |
| Record name | 1-Methylethyl 2-methoxyacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17640-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylethyl 2-methoxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601306512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualizing Isopropyl 2 Methoxyacetate Within Organic Chemistry Research
Within the broad landscape of organic chemistry, isopropyl 2-methoxyacetate is primarily recognized for its application as an acylating agent. researchgate.netbme.huresearchgate.netresearchgate.net Its molecular structure, featuring an isopropyl ester and a methoxy (B1213986) group, imparts specific reactivity that is advantageous in certain synthetic transformations.
The presence of an electron-withdrawing methoxy group at the alpha-position to the carbonyl group enhances the electrophilicity of the carbonyl carbon. bme.hu This "activation" makes it a more effective acyl donor compared to non-activated esters like isopropyl acetate (B1210297). bme.huresearchgate.net This property is particularly valuable in enzyme-catalyzed reactions, where it can lead to significantly increased reaction rates. bme.hu
Synthetic Methodologies and Process Engineering
Established Synthetic Routes for Isopropyl 2-Methoxyacetate
This compound can be synthesized through several established chemical pathways. The primary methods involve direct esterification and transesterification reactions, each offering distinct advantages in terms of yield, purity, and process conditions.
Esterification Reactions
One common method for producing this compound is through the direct esterification of 2-methoxyacetic acid with 2-propanol. wiley-vch.dechemsrc.com This reaction is typically catalyzed by an acid catalyst, such as p-toluenesulfonic acid monohydrate (p-TsOH·H₂O). wiley-vch.de The process involves heating a mixture of 2-methoxyacetic acid and an excess of isopropyl alcohol, which also serves as the solvent. wiley-vch.de The reaction is driven to completion by removing the water formed during the reaction, often through distillation. wiley-vch.de In a typical laboratory-scale synthesis, 2-methoxyacetic acid and a catalytic amount of p-TsOH·H₂O are dissolved in isopropyl alcohol and refluxed overnight. wiley-vch.de The excess isopropyl alcohol is then distilled off, and further distillation of the residue yields the final product. wiley-vch.de This method has been reported to produce this compound in good yields, around 80%. wiley-vch.de
Transesterification Processes
Transesterification offers an alternative and widely used route for the synthesis of this compound. This process typically involves the reaction of methyl methoxyacetate (B1198184) with isopropanol (B130326). google.com The reaction is an equilibrium process that can be driven forward by removing the lower-boiling alcohol, in this case, methanol (B129727), by distillation. google.commasterorganicchemistry.com This method is advantageous as it can be performed directly in the reaction mixture following the synthesis of methyl methoxyacetate from methyl chloroacetate (B1199739) and sodium methoxide (B1231860). google.com After the initial reaction to form methyl methoxyacetate, methanol is distilled off, and isopropanol is added. google.com The mixture is then heated to reflux, and methanol is continuously removed. google.com This process can achieve a high conversion rate of over 98% of methyl methoxyacetate to isopropyl methoxyacetate. google.com The final product is then purified by fractional distillation, yielding a purity of over 99%. google.com
A specific example of this process involves reacting methyl chloroacetate with a 30% sodium methoxide solution. google.com After the initial reaction, methanol is removed, and isopropanol is added. The subsequent transesterification reaction is carried out for several hours, with methanol being removed via a distillation column. google.com This process has been shown to produce this compound with a yield of approximately 74-77%. google.com
Alternative Synthetic Pathways and Innovations
Innovations in the synthesis of related compounds suggest alternative approaches that could be adapted for this compound. For instance, the use of biocatalysts, such as lipases, has been explored for the kinetic resolution of amines using this compound as an acyl donor. diva-portal.orgresearchgate.net This indicates the potential for enzymatic synthesis of the ester itself.
Another area of innovation lies in the synthesis of the precursor, methyl methoxyacetate. A method has been developed using methylal and formic acid as raw materials in the presence of a catalyst to produce methyl methoxyacetate under relatively mild temperature and pressure conditions. google.com This could provide a more efficient and less corrosive route to the precursor for the subsequent transesterification to this compound.
Furthermore, dynamic kinetic resolution (DKR) processes have utilized this compound in combination with enzyme and metal catalysts for the synthesis of chiral amines. diva-portal.orgresearchgate.net While these processes use this compound as a reagent, the principles of catalysis and reaction optimization could inform more efficient synthetic routes for the ester itself.
Reaction Conditions and Optimization Strategies in Synthesis
The efficiency and yield of this compound synthesis are highly dependent on the reaction conditions and the strategies employed to optimize these parameters.
Catalytic Systems and Kinetics in Esterification
In esterification reactions, the choice of catalyst is crucial. Acid catalysts like p-toluenesulfonic acid are effective. wiley-vch.de For similar esterification reactions, such as the synthesis of 1-methoxy-2-propyl acetate (B1210297), solid acid catalysts like the macroporous ion-exchange resin Amberlyst-35 have been studied. mdpi.com The kinetics of such reactions are often described by models like the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, which can help in understanding the reaction mechanism and optimizing catalyst loading. mdpi.com The use of immobilized enzymes, such as lipase (B570770) B from Candida antarctica (CALB), has also been investigated for the acylation of amines with related esters, indicating their potential as catalysts in the synthesis of this compound. researchgate.netmdpi.com The kinetics of these enzymatic reactions are also studied to optimize reaction conditions. researchgate.net
The following table summarizes a study on the lipase-catalyzed kinetic resolution of amines using various acylating agents, including isopropyl 2-ethoxyacetate, which is structurally similar to this compound.
Table 1: Lipase-Catalyzed Kinetic Resolution of Racemic Amines
| Racemic Amine | Acylating Agent | Biocatalyst | Conversion | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| 1-Methoxypropan-2-amine | Isopropyl 2-ethoxyacetate | CaLB-MNPs | Moderate | High |
| 1-Phenylethan-1-amine | Isopropyl 2-ethoxyacetate | CaLB-MNPs | Moderate | High |
| Heptan-2-amine | Diisopropyl malonate | CaLB | 50% | >99% |
| 1-Methoxy-2-propylamine (B124608) | Diisopropyl malonate | CaLB | >50% | 92% |
Data sourced from studies on lipase-catalyzed kinetic resolutions. mdpi.combme.hu
Temperature, Pressure, and Solvent Effects on Synthesis Efficiency
Temperature plays a significant role in both esterification and transesterification reactions. In the esterification of 2-methoxyacetic acid with isopropanol, the reaction is typically carried out at reflux temperature to ensure a sufficient reaction rate. wiley-vch.de For the transesterification of methyl methoxyacetate, the temperature is controlled to facilitate the distillation of methanol while maintaining the reaction. google.com In a patented process, the initial reaction to form methyl methoxyacetate is kept below 65°C, followed by reflux during the transesterification step. google.com The final purification by distillation is conducted under reduced pressure (<15 mbar) at a bath temperature up to 120°C. google.com
Pressure is another important parameter. While many syntheses are performed at atmospheric pressure, the transesterification process can be carried out under ambient, elevated, or reduced pressure. google.com Operating at a pressure between 0.8 to 3 bar is considered advantageous. google.com The key is to correlate pressure and temperature to effectively distill off the lower-boiling alcohol. google.com
The choice of solvent, or in many cases the use of an excess of the reactant alcohol as the solvent, is a common strategy. In the esterification route, an excess of isopropyl alcohol serves as both reactant and solvent. wiley-vch.de In the transesterification process, after the removal of methanol, isopropanol is added in excess. google.com The solvent not only facilitates the reaction but also influences the work-up and purification steps. The following table details the reaction conditions from a patented synthesis of this compound.
Table 2: Synthesis of this compound via Transesterification
| Step | Reactants | Conditions | Duration | Outcome |
|---|---|---|---|---|
| 1. Methoxyacetate Formation | Methyl chloroacetate, Sodium methoxide solution (30%) | Stirred at 25°C, temperature not exceeding 65°C during addition | 2.5 h addition, 3 h reflux | Formation of methyl methoxyacetate |
| 2. Methanol Removal | Reaction mixture from Step 1 | Distillation | - | 436.0 g of methanol removed |
| 3. Transesterification | Residue from Step 2, Isopropanol | Heated under reflux with methanol removal | 6.5 h | >98% conversion to isopropyl methoxyacetate |
| 4. Purification | Reaction mixture from Step 3 | Concentration on rotary evaporator (<15 mbar, max 120°C), then fractional distillation | - | This compound (>99% purity), 74% yield |
Data adapted from a patented synthesis process. google.com
Purification Methodologies for Research-Grade this compound
The purification of this compound to a high degree of purity, suitable for research and specialized applications, employs several standard and advanced laboratory techniques. The choice of method depends on the scale of the synthesis and the nature of the impurities present. For this compound, which is a liquid at room temperature, distillation is the primary method of purification.
A documented synthesis involves the acid-catalyzed esterification of methoxyacetic acid with isopropanol. Following the reaction, the crude product is purified by direct distillation at atmospheric pressure through a short Vigreux column, yielding the final product with a boiling point of 149-151 °C. wiley-vch.de Another detailed procedure describes a transesterification process to produce this compound, which is subsequently purified by fractional distillation using a 0.5-meter Multifil column. This method has been shown to yield the ester with a purity exceeding 99%. google.com
For achieving the high purity required for research-grade applications, which often implies the removal of trace impurities, additional or alternative methods may be employed. These techniques are standard for purifying organic compounds, particularly esters and other volatile liquids.
Fractional Distillation under Reduced Pressure: To avoid potential decomposition at high temperatures, vacuum distillation is a preferred method. This technique is used for purifying the analogous compound, isopropyl 2-ethoxyacetate, and is a common practice for many esters. mdpi.com
Kugelrohr Distillation: For smaller quantities, Kugelrohr distillation is an effective method for purifying liquids and low-melting solids under high vacuum. This technique minimizes losses and is suitable for purifying products from small-scale reactions, such as the amide derived from methyl methoxyacetate. orgsyn.orgorgsyn.org
Flash Column Chromatography: This is a versatile method for separating compounds based on their differential adsorption on a stationary phase. masterorganicchemistry.comthieme-connect.de It is widely used for the purification of a broad range of organic compounds, including various esters. rsc.org The crude product is passed through a column of silica (B1680970) gel or alumina (B75360) using an appropriate solvent system to elute the pure compound. byjus.com
Preparative Thin-Layer Chromatography (TLC): For very small-scale purification or when high purity is paramount, preparative TLC can be utilized. This method was used for purifying complex steroid esters and methotrexate (B535133) esters. google.com
The following table summarizes the primary purification methodologies applicable to obtaining research-grade this compound.
Purification Methods for this compound
| Purification Technique | Description & Application | Key Findings/Notes |
|---|---|---|
| Atmospheric/Fractional Distillation | Primary method for large-scale purification. The crude product is heated, and fractions are collected based on boiling point. | A purity of >99% can be achieved using a Multifil column. google.com Direct distillation through a Vigreux column is also effective. wiley-vch.de |
| Vacuum Distillation | Distillation under reduced pressure to lower the boiling point and prevent thermal decomposition of the compound. | Commonly used for purifying esters and related compounds to high purity. mdpi.comrochester.edu |
| Kugelrohr Distillation | A short-path vacuum distillation apparatus suitable for small quantities (mg to g scale), minimizing product loss. | Effective for purifying small batches of related methoxyacetylated products to a high degree of purity. orgsyn.orgorgsyn.org |
| Flash Column Chromatography | Separation based on polarity by passing the compound through a silica gel or alumina column with a solvent. | A standard and versatile method for purifying a wide range of organic compounds, including esters, on a lab scale. thieme-connect.derochester.eduthieme-connect.de |
Green Chemistry Principles in Synthetic Design
The synthesis of esters, including this compound, has traditionally relied on methods that are not environmentally benign, often using corrosive mineral acids as catalysts and generating significant waste. csic.es Modern synthetic design incorporates the principles of green chemistry to develop more sustainable and efficient processes.
Catalyst Selection: A major focus of green synthetic design is the replacement of hazardous homogeneous catalysts with solid, recyclable alternatives.
Solid Acid Catalysts: Instead of sulfuric or p-toluenesulfonic acid, solid acid catalysts such as sulfonic acid resins (e.g., Amberlyst-15, Amberlyst-35), sulfated zirconia, and other materials like zeolites and clays (B1170129) are employed. csic.esnih.govresearchgate.netrsc.org These catalysts are easily separated from the reaction mixture by filtration, can be reused multiple times, and reduce problems associated with corrosion and acidic waste streams. google.comcsic.es For instance, Amberlyst-35 has been used to achieve a 78% equilibrium yield in the synthesis of 1-methoxy-2-propyl acetate under optimized conditions. nih.gov Sulfonic acid resins have been noted for their potential in the solvent-free synthesis of related esters. vulcanchem.com
Biocatalysis: The use of enzymes as catalysts represents a cornerstone of green chemistry.
Enzymatic Esterification: Lipases, particularly Candida antarctica lipase B (CaLB), are highly efficient biocatalysts for ester synthesis. utupub.fi this compound is frequently used as a highly effective and selective acylating agent in lipase-catalyzed kinetic resolutions of amines and alcohols. diva-portal.orgdoi.orgsemanticscholar.org These enzymatic reactions are typically conducted under mild conditions (room temperature or slightly elevated) and can often be performed without organic solvents, further enhancing their green credentials. utupub.fidoi.org
Solvent-Free and Alternative Solvent Systems: Reducing or eliminating the use of volatile organic solvents is a key green chemistry goal.
Solvent-Free Synthesis: Esterification reactions can be conducted under solvent-free conditions, particularly when using solid acid catalysts or in certain enzymatic processes. vulcanchem.comresearchgate.netmdpi.com This approach simplifies purification, reduces waste, and lowers environmental impact. mdpi.comnii.ac.jp
Green Solvents: When a solvent is necessary, the use of environmentally benign options like water is encouraged. nih.gov
Process Intensification and Atom Economy: Green synthesis aims to maximize the incorporation of reactant atoms into the final product and to make processes more efficient.
Dynamic Kinetic Resolution (DKR): this compound is a key reagent in advanced processes like DKR. diva-portal.org In these one-pot chemoenzymatic reactions, an amine is acylated with high enantioselectivity by a lipase, while the remaining enantiomer is simultaneously racemized by a metal catalyst. orgsyn.org This allows for the theoretical conversion of 100% of the starting material into a single enantiomer of the product, representing a highly efficient and atom-economical process. orgsyn.orgdiva-portal.org
The table below outlines the application of green chemistry principles to the synthesis of esters like this compound.
Application of Green Chemistry Principles in Ester Synthesis
| Green Chemistry Principle | Approach | Benefits |
|---|---|---|
| Alternative Catalysts | Use of solid acid catalysts (e.g., Amberlyst resins, sulfated zirconia) to replace mineral acids. nih.govrsc.org | Reusable, non-corrosive, easy to separate, reduces acidic waste. google.comcsic.es |
| Biocatalysis | Employment of enzymes, such as Candida antarctica lipase B (CaLB), for esterification and acylation. utupub.fidoi.org | High selectivity, mild reaction conditions, biodegradable catalyst, potential for solvent-free reactions. utupub.fi |
| Use of Safer Solvents/Solvent-Free Conditions | Performing reactions without a solvent or using environmentally benign solvents like water. nih.govresearchgate.net | Reduced waste, lower toxicity, simplified purification, and improved safety. mdpi.com |
| Atom Economy & Process Intensification | Designing one-pot reactions like Dynamic Kinetic Resolution (DKR) that maximize reactant incorporation into the final product. orgsyn.orgdiva-portal.org | Higher yields, reduced number of synthetic steps, less waste, and greater overall efficiency. |
Mechanistic Investigations and Reaction Dynamics
Enolate Chemistry and Stereoselectivity of Isopropyl 2-Methoxyacetate Derivatives
The enolate chemistry of 2-alkoxyacetates, including this compound, is a key area of research due to its applications in carbon-carbon bond-forming reactions. The stereochemical outcome of these reactions is highly dependent on the geometry of the enolate intermediate.
Generation and Characterization of Lithium Enolates
Lithium enolates of this compound can be generated by treating the ester with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). oup.comfiveable.me This process involves the deprotonation of the α-carbon, the carbon atom adjacent to the carbonyl group, to form the corresponding lithium enolate. libretexts.orgbham.ac.uk The resulting enolate is an ambident nucleophile, meaning it can react with electrophiles at either the α-carbon or the oxygen atom. libretexts.org For alkylation reactions to be effective, it is crucial to achieve a complete conversion of the carbonyl compound to its enolate form by using a very strong base in a non-hydroxylic solvent. libretexts.org
The characterization of these enolates, including the determination of their isomeric ratios, is often achieved by trapping the enolates with a silylating agent like chlorotrimethylsilane. oup.com The resulting silyl (B83357) enol ethers can then be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and gas-liquid chromatography (GLC). oup.com
Z/E Enolate Ratios and Influencing Factors
The deprotonation of α-substituted carbonyl compounds like this compound can lead to the formation of two different geometric isomers of the enolate: the Z-enolate and the E-enolate. pharmaxchange.info The ratio of these isomers (Z/E ratio) is influenced by several factors, including the structure of the ester, the base used, and the reaction conditions. pharmaxchange.infoalmerja.com
For instance, the treatment of this compound with LDA in THF at -78 °C has been shown to produce a high predominance of the Z-enolate, with a Z/E ratio of 97:3. oup.com This selectivity is attributed to the steric interactions in the transition state of the deprotonation reaction, as described by the Ireland model. pharmaxchange.info The bulkiness of the substituents on the carbonyl compound and the base plays a significant role in determining the preferred enolate geometry. pharmaxchange.infoalmerja.com In the case of 2-alkoxyacetates, the formation of a chelated, chair-like transition state is proposed, which favors the formation of the Z-enolate. almerja.com
Below is a table summarizing the Z/E enolate ratios for different 2-alkoxyacetates when treated with LDA in THF at -78 °C. oup.com
| Ester | R' | R | Z/E Ratio |
| Methyl 2-methoxyacetate | Me | Me | 97:3 |
| This compound | i-Pr | Me | 97:3 |
| Methyl 2-t-butoxyacetate | Me | t-Bu | 83:17 |
Data sourced from Kanemasa et al. (1991) oup.com
Stereoselective Michael Additions Involving 2-Alkoxyacetates
The lithium Z-enolates derived from 2-alkoxyacetates, such as this compound, participate in stereoselective Michael additions to α,β-unsaturated carbonyl compounds. oup.comoup.comresearchgate.net This reaction involves the 1,4-addition of the enolate to an activated alkene. A notable finding is that these Z-enolates exhibit a tendency for syn-selective Michael additions. oup.comoup.com This is in contrast to the anti-selective additions often observed with other types of enolates. oup.com
The stereoselectivity of the Michael addition is influenced by factors such as the structure of the enolate, the Michael acceptor, and the reaction conditions. oup.comsioc-journal.cn The syn-selectivity is proposed to arise from a transition state where the lithium cation coordinates with both the enolate oxygen and the carbonyl oxygen of the acceptor, leading to a rigid, organized structure that directs the approach of the electrophile. oup.com
The following table presents data on the Michael addition of the lithium enolate of this compound to various α,β-unsaturated ketones. oup.com
| Michael Acceptor | Product (syn:anti ratio) | Yield (%) |
| 1,3-Diphenyl-2-propen-1-one | 82:18 | 85 |
| 4-Phenyl-3-buten-2-one | 83:17 | 80 |
Data sourced from Kanemasa et al. (1991) oup.com
Hydrolysis and Ester Cleavage Mechanisms
The hydrolysis of esters like this compound, which involves the cleavage of the ester bond, can be catalyzed by bases or enzymes, each proceeding through distinct mechanisms.
Base-Catalyzed Hydrolysis Kinetics
Enzymatic Hydrolysis Mechanisms
Enzymes, particularly lipases, are effective catalysts for the hydrolysis of esters. silab.fr Enzymatic hydrolysis is known for its high selectivity, often proceeding under mild conditions. silab.fr The mechanism of enzyme-catalyzed hydrolysis typically involves the formation of an enzyme-substrate complex. silab.fr Within the enzyme's active site, specific amino acid residues facilitate the nucleophilic attack on the ester's carbonyl carbon, often involving a catalytic triad (B1167595) (e.g., serine, histidine, and aspartate). This leads to the formation of an acyl-enzyme intermediate and the release of the alcohol component. The acyl-enzyme intermediate is then hydrolyzed by water to regenerate the free enzyme and release the carboxylic acid. nih.gov
Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have been extensively used in the kinetic resolution of racemic amines using 2-alkoxyacetates, including this compound, as acylating agents. researchgate.netdoi.orgresearchgate.net In these processes, the enzyme selectively catalyzes the acylation of one enantiomer of the amine, demonstrating the high stereoselectivity of the enzymatic process. doi.org The efficiency of these enzymatic resolutions highlights the practical application of understanding enzyme mechanisms in synthetic organic chemistry. researchgate.netmdpi.com
Photochemical and Oxidative Reaction Mechanisms
The atmospheric fate and degradation of this compound are primarily governed by its reactions with photochemically generated oxidants, most notably the hydroxyl (OH) radical. Investigations into its reaction dynamics reveal that the compound is not susceptible to direct photolysis but undergoes significant oxidative degradation.
Detailed studies, including those using atmospheric simulation chambers, have shown that no direct photolysis of this compound (often referred to by its isomer name, 1-methoxy-2-propyl acetate) occurs. nih.govnih.gov Therefore, direct degradation by sunlight is not considered a significant environmental removal process for this compound. nih.gov
The principal mechanism for its removal from the troposphere is the vapor-phase reaction with hydroxyl radicals. nih.govnih.gov This reaction proceeds via hydrogen atom abstraction, likely from the methoxy (B1213986) and isopropyl groups. The rate constant for this gas-phase reaction has been estimated, providing a basis for calculating the compound's atmospheric lifetime. For related glycol ethers, it has been observed that H-atom abstraction is the dominant reaction pathway, with reactivity depending on the position of the substituent groups. researchgate.net In the case of methoxyacetate (B1198184), electrochemical oxidation studies have indicated that oxidation can occur at the methoxy group. researchgate.net
The primary atmospheric degradation pathway is initiated by the following reaction:
CH₃OCH₂C(O)OCH(CH₃)₂ + •OH → Products
The rate constant for this reaction determines the persistence of the compound in the atmosphere.
Interactive Data Table: Atmospheric Reaction Kinetics
The following table summarizes the key kinetic data for the gas-phase reaction of this compound with hydroxyl radicals.
| Parameter | Value | Conditions | Reference |
| OH Radical Reaction Rate Constant (kOH) | 1.2 x 10⁻¹¹ cm³/molecule-sec | 25 °C (Estimated) | nih.govnih.gov |
| Atmospheric Half-Life (t1/2) | ~32 hours | Assuming [OH] = 5 x 10⁵ radicals/cm³ | nih.govnih.gov |
The reaction with OH radicals leads to the formation of various degradation products. While specific product studies for this compound are limited, the mechanism of H-atom abstraction suggests the initial formation of carbon-centered radicals. These radicals then react rapidly with molecular oxygen (O₂) in the atmosphere to form peroxy radicals (RO₂•). Subsequent reactions of these peroxy radicals can lead to the formation of stable products such as acetone, formaldehyde, and other oxygenated compounds. mdpi.com For instance, the oxidation of isopropyl alcohol, a structural component of this compound, is known to produce acetone. core.ac.uk
Interactive Data Table: Expected Oxidative Degradation Products
Based on established atmospheric oxidation mechanisms for similar esters and ethers, the following table lists the plausible initial products.
| Precursor Moiety | Initial Radical | Subsequent Products |
| Isopropoxy group | (CH₃)₂Ċ-O- | Acetone |
| Methoxy group | •CH₂OCH₂C(O)O- | Formaldehyde, Carbon Dioxide |
| Methylene (B1212753) group | CH₃OĊHC(O)O- | Further oxygenated species |
Advanced Applications in Catalysis and Asymmetric Synthesis
Isopropyl 2-Methoxyacetate as an Acylating Agent in Kinetic Resolution
Kinetic resolution is a widely utilized method for separating racemic mixtures into their constituent enantiomers. The process relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. In this context, this compound serves as a superior acylating agent, or acyl donor, in enzyme-catalyzed kinetic resolutions of chiral primary amines. thieme-connect.dethieme-connect.com The key to this process is the selective acylation of one amine enantiomer, yielding an optically active amide and leaving the unreacted amine enantiomer in high enantiomeric purity. thieme-connect.de The efficiency of this compound is attributed to both electronic and steric factors; the methoxy (B1213986) group activates the carbonyl for acylation, while the isopropyl group enhances selectivity and reactivity, a phenomenon referred to as the 'secondary ester effect'. thieme-connect.de This effect often leads to a remarkable increase in both the reaction rate and the enantioselectivity of the resolution. thieme-connect.de
Lipases are a class of enzymes that have gained prominence in biocatalysis due to their stability, broad substrate tolerance, and high enantioselectivity. daneshyari.comgoogle.com They are particularly effective in catalyzing the N-acylation of racemic amines using acyl donors like this compound. thieme-connect.detudelft.nl This enzymatic method is favored for its simplicity and operation under mild conditions, avoiding the harsh reagents often required in classical chemical resolutions. beilstein-journals.orgd-nb.infonih.gov The lipase (B570770) selectively recognizes one enantiomer of the amine, facilitating its reaction with this compound to form the corresponding amide. thieme-connect.de This leaves the other, less reactive amine enantiomer to be recovered with very high enantiomeric excess. thieme-connect.de
Among various lipases, Candida antarctica Lipase B (CALB) is the most extensively used and effective biocatalyst for the kinetic resolution of amines. thieme-connect.debeilstein-journals.orgd-nb.infonih.govdoi.org Its commercial availability in an immobilized form, such as Novozym 435 (CALB adsorbed on a macroporous acrylic resin), has made it a staple in both academic and industrial laboratories. thieme-connect.degoogle.comdoi.org Immobilization enhances the enzyme's stability, particularly at the elevated temperatures often required for these reactions, and simplifies its separation and reuse. google.comdiva-portal.org
Beyond Novozym 435, other immobilization strategies have been explored to further enhance CALB's performance. These include entrapment in sol-gel matrices (sol-gel CALB) and immobilization on magnetic nanoparticles (CaLB-MNPs). researchgate.netmdpi.comuobabylon.edu.iq CaLB-MNPs, for instance, have been shown to exhibit higher enantioselectivity compared to Novozym 435 in the resolution of certain amines, although sometimes with lower activity. mdpi.comuobabylon.edu.iqresearchgate.net The choice of immobilization can be crucial, as it can influence the enzyme's activity and selectivity. uobabylon.edu.iqresearchgate.net These advanced CALB systems are frequently paired with this compound to achieve excellent conversions and enantioselectivities in the acylation of primary amines. tudelft.nlresearchgate.net
The choice of acyl donor is critical for the success of a lipase-catalyzed kinetic resolution. While this compound is highly effective, its performance is often benchmarked against other acylating agents.
Comparison with Ethyl 2-methoxyacetate : Esters of methoxyacetic acid are generally unrivaled in reactivity and selectivity. thieme-connect.de Ethyl 2-methoxyacetate is a highly effective acyl donor, often cited for its ability to accelerate reactions significantly compared to non-activated esters like ethyl butyrate. daneshyari.comd-nb.info However, the use of an isopropyl ester instead of an ethyl ester (the 'secondary ester effect') can lead to a notable increase in selectivity. thieme-connect.de In studies comparing various esters, isopropyl esters consistently provide higher enantiomeric excess in the final products. daneshyari.com
Comparison with Isopropyl 2-ethoxyacetate : The alkoxy group on the acetate (B1210297) can also be varied. Studies comparing a homologous series of isopropyl 2-alkoxyacetates (methoxy, ethoxy, propoxy, butoxy) have been conducted. researchgate.net Isopropyl 2-ethoxyacetate has been identified as a particularly efficient acylating agent, in some cases surpassing the performance of ethyl 2-methoxyacetate in both reaction rate and enantioselectivity. daneshyari.com In the resolution of 1-phenylethanamine, isopropyl 2-ethoxyacetate provided a higher volumetric productivity and enantiomeric excess than its methoxy counterpart. daneshyari.com In other studies, it has been shown to provide a good balance between conversion and enantioselectivity for a range of amines. mdpi.comuobabylon.edu.iq
Comparison with Diisopropyl malonate : Malonate esters represent another class of activated acyl donors. mdpi.comresearchgate.net Diisopropyl malonate has been successfully used in the CALB-catalyzed resolution of various aromatic and aliphatic amines. bme.hu While effective, the reaction rates and selectivities can vary depending on the amine substrate. For example, in the resolution of four different amines, diisopropyl malonate showed the highest rate with 1-methoxy-2-propylamine (B124608) but was slower with bulkier amines like 1-phenylethane-1-amine. bme.hu Compared to isopropyl 2-alkoxyacetates, diisopropyl malonate may offer different reactivity profiles but is a viable alternative for specific substrates. researchgate.netbme.hu
Ultimately, the optimal acyl donor depends on the specific amine substrate and reaction conditions, but isopropyl esters of 2-alkoxyacetic acids, including this compound and isopropyl 2-ethoxyacetate, are consistently among the top performers. thieme-connect.dedaneshyari.com
The CALB-catalyzed N-acylation using this compound is applicable to a broad range of chiral primary amines, demonstrating the biocatalyst's remarkable flexibility. thieme-connect.dedoi.org The method successfully resolves both aromatic amines, such as 1-phenylethylamine (B125046) and its derivatives, and aliphatic amines. doi.orgmdpi.comresearchgate.net The enantioselectivity of these resolutions is quantified by the enantiomeric ratio (E-value), which is a measure of how effectively the enzyme discriminates between the two enantiomers. High E-values (typically >100) are indicative of an excellent separation.
The combination of CALB and this compound frequently achieves exceptionally high E-values, often exceeding 200 or even 1000. thieme-connect.dedoi.org For the model substrate 1-phenylethylamine, reacting with this compound in the presence of Novozym 435 can yield the unreacted (S)-amine with >99.9% enantiomeric excess (ee) and the (R)-amide with 99% ee, corresponding to an E-value greater than 1000. thieme-connect.de Similar high selectivities have been reported for a variety of other amines. doi.org
Table 1: Enantioselective Acylation of Various Amines using this compound and CALB This table is a representative compilation based on findings from multiple sources.
| Amine Substrate | Biocatalyst | Product (Amide) ee (%) | Unreacted Amine ee (%) | E-value | Reference(s) |
| 1-Phenylethylamine | Novozym 435 | 99 | >99.9 | >1000 | thieme-connect.de |
| 1-Phenylethylamine | Sol-gel CALB | 97 | - | >200 | researchgate.net |
| 4-Cyano-1-aminoindane | CALB | - | - | Good | google.com |
| Various (11 examples) | CALB | - | 99.1-99.9 | >3000 | doi.org |
A major limitation of standard kinetic resolution is its theoretical maximum yield of 50% for a single enantiomer. beilstein-journals.orgd-nb.infonih.gov Dynamic kinetic resolution (DKR) overcomes this limitation by integrating the enzymatic resolution step with an in situ racemization of the slower-reacting enantiomer. beilstein-journals.orgacs.orgorgsyn.org This continuous racemization ensures that the substrate pool remains racemic, allowing the enzyme to convert theoretically 100% of the starting material into a single enantiomeric product. beilstein-journals.orgd-nb.info this compound has proven to be an excellent acyl donor in DKR processes, contributing to fast reaction times and high product yields and enantioselectivities. diva-portal.org
A successful DKR requires a robust racemization catalyst that is compatible with the biocatalyst and the reaction conditions. acs.org The racemization catalyst must operate efficiently without inhibiting the lipase or reacting with the substrate or product in an undesirable way. acs.org
Ruthenium-based Catalysts (Shvo's Catalyst) : Ruthenium complexes, particularly the Shvo catalyst and its derivatives like the p-MeO Shvo complex, are highly effective for the racemization of primary amines. beilstein-journals.orgorgsyn.orgdiva-portal.orgrsc.org These catalysts operate via a hydrogen transfer mechanism. rsc.org In a typical DKR setup, the p-MeO Shvo complex is combined with Novozym 435 and this compound in a one-pot system. diva-portal.org This combination has been shown to facilitate the DKR of various primary amines at elevated temperatures (e.g., 100 °C), achieving complete conversion to the desired amide in good yields and high enantiomeric excess in significantly reduced reaction times compared to earlier systems. diva-portal.org
Palladium Nanocatalysts : Heterogeneous palladium nanocatalysts, often supported on materials like aluminum hydroxide (B78521) (Pd/AlO(OH)) or barium sulfate (B86663) (Pd/BaSO₄), are another class of efficient racemization catalysts for DKR of amines. diva-portal.orgorgsyn.orgorganic-chemistry.org These Pd nanocatalysts can be combined with CALB and an acyl donor like ethyl or isopropyl methoxyacetate (B1198184) to resolve a variety of benzylic and aliphatic amines with high yields and enantioselectivity. orgsyn.orgorganic-chemistry.org In some advanced systems, Pd nanoparticles and CALB have been co-immobilized to create bifunctional catalysts that perform both the racemization and acylation steps. acs.org These integrated systems streamline the DKR process, leading to highly efficient production of enantiopure amides. acs.orgacs.org
Dynamic Kinetic Resolution (DKR) Processes
Continuous-Flow DKR Systems
The integration of dynamic kinetic resolution (DKR) into continuous-flow systems represents a significant advancement for producing enantiomerically pure compounds. In these systems, this compound can serve as an efficient acylating agent. Continuous-flow processes offer superior control over reaction parameters, improved mass and heat transfer, and enhanced productivity compared to batch reactions. mdpi.com
For instance, the DKR of racemic alcohols has been successfully performed in continuous-flow reactors. A packed-bed reactor containing both an immobilized lipase, such as Candida antarctica lipase B (CALB), and a racemization catalyst can be used. researchgate.netrsc.org While direct studies detailing this compound in a continuous-flow DKR setup are specific, the principles are demonstrated with similar activated esters. For example, the use of Isopropyl 2-ethoxyacetate, a closely related compound, in continuous-flow kinetic resolutions of racemic amines with immobilized CALB has shown high productivity and enantioselectivity. daneshyari.comsemanticscholar.org These systems demonstrate excellent mechanical stability and can operate for extended periods, such as 24 hours, at elevated temperatures like 60°C, yielding products with high enantiomeric excess (ee > 99%). semanticscholar.orgresearchgate.net The use of microreactors, such as a simple but effective PTFE tube with magnets to retain magnetic nanoparticle-immobilized catalysts, further showcases the versatility of continuous-flow systems for these transformations. mdpi.com
Solvent-Free Kinetic Resolution Systems and Their Optimization
Solvent-free kinetic resolution offers environmental and economic benefits by eliminating the need for organic solvents, which simplifies downstream processing and reduces waste. This compound has proven to be a highly effective acyl donor in such systems, particularly for the resolution of racemic amines. doi.orgsci-hub.sesemanticscholar.org
In a notable application, the kinetic resolution of (±)-1-phenylethylamine was conducted under solvent-free conditions using Candida antarctica lipase B (CALB) as the catalyst and this compound as the acylating agent. doi.orgsci-hub.se This system achieved a 50% conversion to the (R)-amide with an enantiomeric excess of 99% for the amide and 98% for the remaining (S)-amine within 6 hours. doi.org The optimization of these solvent-free systems involves several key parameters. For example, lower catalyst loadings of both the enzyme and a ruthenium-based racemization catalyst were found to be effective when using alkyl methoxyacetates compared to less activated acyl donors like isopropyl acetate. beilstein-journals.orgd-nb.info The process can be optimized by adjusting temperature, enzyme loading, and the molar ratio of substrates to achieve high conversion and selectivity. scirp.org The use of molecular sieves can also be incorporated to manage water content and maintain high enzyme activity. doi.org
The following table summarizes the results of a solvent-free kinetic resolution of various amines using CALB and this compound.
Table 1: Solvent-Free Kinetic Resolution of Racemic Amines
| Racemic Amine Substrate | Catalyst | Acylating Agent | Conversion (%) | (R)-Amide ee (%) | (S)-Amine ee (%) | Reference |
|---|---|---|---|---|---|---|
| 1-Phenylethylamine | Novozym® 435 / sol-gel CALB | This compound | ~50 | >95 | >95 | doi.orgsemanticscholar.org |
| Structurally Diverse Amines (9 examples) | CALB | This compound | ~50 (yield) | >95 | Not specified | doi.org |
Enzyme Immobilization and Reusability in Biocatalysis
Immobilization is a key strategy for enhancing the industrial applicability of enzymes, providing increased stability, easier separation from the reaction mixture, and improved reusability. longdom.orgnih.govnih.gov
Magnetic Nanoparticles as Support Materials
Lipase B from Candida antarctica (CALB) has been successfully immobilized on MNPs (CaLB-MNPs) for the kinetic resolution of various racemic compounds, including chiral amines. mdpi.com The surface of the MNPs can be functionalized, for example with citric acid, before lipase conjugation to ensure stable binding. nih.gov These CaLB-MNPs have demonstrated high efficiency in kinetic resolutions using various acylating agents, including activated esters like isopropyl 2-ethoxyacetate and isopropyl 2-cyanoacetate. mdpi.com The use of MNPs as supports often leads to enhanced catalytic activity and stability compared to the free enzyme. researchgate.net For example, lipase immobilized on citric acid-coated MNPs showed a particle size of 20–50 nm and maintained its magnetic properties after immobilization. nih.gov
Sol-Gel Entrapment Techniques
Sol-gel entrapment is a versatile and effective method for immobilizing enzymes. nih.govresearchgate.net This technique involves trapping enzyme molecules within a porous silica (B1680970) gel matrix formed by the hydrolysis and polycondensation of silane (B1218182) precursors, such as tetraethoxysilane (TEOS). doi.org The resulting biocatalyst exhibits high mechanical and chemical stability, resistance to organic solvents, and prevents enzyme leaching. researchgate.net
Candida antarctica lipase B has been immobilized using sol-gel entrapment, sometimes in combination with adsorption on supports like Celite, to create robust biocatalysts. mdpi.com These sol-gel entrapped lipases have been used in the kinetic resolution of racemic amines with this compound under solvent-free conditions. doi.orgsci-hub.se The performance of sol-gel immobilized CALB was comparable to the commercially available Novozym® 435 in terms of activity and enantioselectivity. doi.orgsci-hub.se The properties of the sol-gel matrix, such as pore size, can be tailored by including additives during preparation, which allows for better diffusion of substrates and products. doi.org
Operational Stability and Catalyst Longevity in Repetitive Cycles
A crucial advantage of enzyme immobilization is the enhancement of operational stability and the potential for catalyst reuse over multiple cycles, which is vital for industrial-scale applications. nih.govsemanticscholar.org Immobilized enzymes typically show greater resistance to harsh environmental conditions like temperature and pH changes. longdom.orgnih.gov
Biocatalysts based on MNPs have demonstrated excellent reusability. Lipase immobilized on sebacoyl-activated chitosan-coated magnetic nanoparticles remained active after 10 cycles in the kinetic resolution of heteroarylethanols. semanticscholar.org Similarly, lipase immobilized on magnetic nanoparticles for esterification retained 60% of its initial activity after 8 repetitive batches. researchgate.net
Sol-gel entrapped enzymes also exhibit remarkable longevity. Lipase immobilized via the sol-gel technique was reported to preserve over 99% of its initial activity even after 10 reaction cycles, outperforming other common supports. researchgate.net In another study, sol-gel immobilized lipase maintained unaltered catalytic activity and enantioselectivity for 15 reuse cycles. mdpi.com This high reusability is attributed to the inherent stability of the silica gel matrix, which protects the enzyme structure and prevents it from leaching into the reaction medium. researchgate.net
The table below provides data on the reusability of different immobilized lipase preparations.
Table 2: Reusability of Immobilized Lipase Biocatalysts
| Immobilization Method/Support | Reaction / Substrate | Number of Cycles | Remaining Activity (%) | Reference |
|---|---|---|---|---|
| Sol-Gel Entrapment | Kinetic Resolution of Secondary Alcohols | 15 | Unaltered activity and enantioselectivity | mdpi.com |
| Sol-Gel Technique | Not Specified | 10 | >99 | researchgate.net |
| Magnetic Nanoparticles (Chitosan-coated) | Kinetic Resolution of Heteroarylethanols | 10 | Remained active | semanticscholar.org |
| Magnetic Nanoparticles (Ionic Liquid-supported) | Esterification | 8 | 60 | researchgate.net |
| Modified Mesoporous Silica | Cellulose Hydrolysis | 11 | 89 | researchgate.net |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations on Molecular Structure and Conformations
Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational preferences of molecules. For isopropyl 2-methoxyacetate, these calculations can elucidate the most stable arrangements of its atoms and the energy barriers between different conformations.
While direct computational studies on the conformational analysis of this compound are not extensively available in the literature, valuable insights can be drawn from theoretical investigations of analogous esters, such as isopropyl acetate (B1210297). Studies on isopropyl acetate have utilized methods like Density Functional Theory (DFT) and ab initio calculations to identify stable conformers. tandfonline.comresearchgate.net These studies typically reveal that the most stable conformation involves a specific orientation of the isopropyl and acetate groups to minimize steric hindrance and optimize electronic interactions.
For this compound, the presence of the methoxy (B1213986) group introduces additional rotational freedom and potential for intramolecular interactions. Quantum chemical calculations would likely focus on the dihedral angles around the C-C and C-O bonds to map the potential energy surface. It is expected that the molecule would adopt conformations that allow for favorable gauche interactions involving the methoxy group, balanced against steric repulsion. The relative energies of different conformers can be calculated to predict their population at a given temperature.
Table 1: Predicted Stable Conformers of this compound based on Analogous Systems
| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Key Feature |
| Anti | ~180° | 0 (Reference) | Extended chain conformation |
| Gauche | ~60° | > 0 | Compact conformation, potential for intramolecular interactions |
Note: This table is illustrative and based on general principles of conformational analysis of similar esters. Actual values would require specific quantum chemical calculations.
Reaction Pathway Modeling and Transition State Analysis (e.g., enolate formation, ester hydrolysis)
Computational modeling is a key tool for understanding the mechanisms of chemical reactions, including the formation of intermediates and the structure of transition states.
Enolate Formation: The formation of an enolate from this compound would involve the removal of a proton from the carbon atom adjacent to the carbonyl group (the α-carbon) by a strong base. masterorganicchemistry.com Theoretical modeling of this process would involve calculating the potential energy surface for the approach of the base and the subsequent proton transfer. The transition state would feature a partially formed bond between the base and the α-hydrogen and a partially broken C-H bond. masterorganicchemistry.com The stability of the resulting enolate is influenced by the delocalization of the negative charge onto the oxygen atom of the carbonyl group. masterorganicchemistry.com For esters, the formation of enolates is generally more difficult compared to ketones due to the electron-donating effect of the alkoxy group. masterorganicchemistry.com
Ester Hydrolysis (Saponification): The hydrolysis of this compound under basic conditions (saponification) is a fundamental reaction of esters. masterorganicchemistry.comucalgary.caorganicchemistrytutor.com Computational studies on the saponification of similar esters have provided a detailed picture of the reaction mechanism. rsc.orgresearchgate.net The reaction proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.com
Nucleophilic Addition: A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comucalgary.ca Transition state analysis for this step would show the partial formation of the C-OH bond.
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the isopropoxide as the leaving group. masterorganicchemistry.comucalgary.ca
Table 2: Key Steps in the Theoretical Modeling of this compound Hydrolysis
| Reaction Step | Description | Key Computational Focus |
| 1. Nucleophilic Attack | Approach of OH- to the carbonyl carbon | Geometry and energy of the first transition state |
| 2. Tetrahedral Intermediate | Formation of the transient intermediate | Stability and structure of the intermediate |
| 3. Leaving Group Departure | Expulsion of the isopropoxide ion | Geometry and energy of the second transition state |
| 4. Proton Transfer | Deprotonation of the carboxylic acid | Energetics of the final acid-base reaction |
Ligand-Enzyme Docking and Substrate-Enzyme Interactions in Biocatalysis
This compound can serve as a substrate in enzyme-catalyzed reactions, particularly those involving lipases. mdpi.com Computational docking and molecular dynamics simulations are used to understand how this molecule binds to the active site of an enzyme and how the enzymatic reaction proceeds.
Candida antarctica lipase (B570770) B (CALB) is a widely used biocatalyst known for its ability to catalyze the acylation of various substrates. nih.govnih.govacs.orgresearchgate.net this compound can act as an acyl donor in such reactions. Molecular docking studies would be employed to predict the binding pose of this compound within the active site of CALB. nih.govuq.edu.aumdpi.com These simulations would identify key interactions, such as hydrogen bonds and van der Waals contacts, between the substrate and the amino acid residues of the enzyme.
The active site of CALB contains a catalytic triad (B1167595) (serine, histidine, and aspartate) that is essential for catalysis. nih.gov Docking simulations would likely show the carbonyl oxygen of this compound positioned in the oxyanion hole of the enzyme, where it is stabilized by hydrogen bonds from backbone amides. The carbonyl carbon would be oriented for nucleophilic attack by the catalytic serine residue. nih.gov
Molecular dynamics simulations can further explore the stability of the enzyme-substrate complex and the conformational changes that may occur during the catalytic cycle. These simulations provide a dynamic picture of the interactions and can help to rationalize the observed reactivity and stereoselectivity of the enzyme.
Prediction of Spectroscopic Properties for Research Validation
Computational chemistry can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are crucial for the experimental identification and characterization of molecules.
NMR Spectroscopy: The prediction of NMR chemical shifts (¹H and ¹³C) for this compound can be achieved using quantum mechanical calculations. researchgate.netcompchemhighlights.orgnih.govcomporgchem.comresearchgate.net These calculations typically involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. By referencing these values to a standard compound (e.g., tetramethylsilane), theoretical chemical shifts can be obtained. The accuracy of these predictions is often improved by considering the effects of molecular dynamics and solvent. researchgate.netcompchemhighlights.org Comparing the predicted spectrum with the experimental one can help to confirm the molecular structure and assign the observed signals.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through quantum chemical calculations. chem-soc.siresearchgate.netumich.eduosti.gov After optimizing the molecular geometry, a frequency calculation is performed to determine the normal modes of vibration. The intensity of each vibrational mode is related to the change in the molecular dipole moment during that vibration. The resulting theoretical spectrum, often scaled by an empirical factor to account for approximations in the computational method, can be compared with the experimental IR spectrum to aid in the assignment of characteristic absorption bands, such as the C=O stretch of the ester group. chem-soc.siumich.edu
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Key Predicted Feature | Corresponding Functional Group |
| ¹³C NMR | ~170 ppm | Carbonyl Carbon (C=O) |
| ¹H NMR | ~3.5-4.0 ppm | Methoxy Protons (-OCH₃) |
| IR Spectroscopy | ~1740 cm⁻¹ | Carbonyl Stretch (C=O) |
Note: These are approximate values based on typical ranges for these functional groups and would be refined by specific calculations.
Advanced Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of Isopropyl 2-methoxyacetate. Both ¹H NMR and ¹³C NMR provide unique insights into the molecule's framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to each type of proton in the molecule. wiley-vch.de The isopropyl group gives rise to a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). wiley-vch.de The methylene (B1212753) protons (-OCH₂C=O) adjacent to the carbonyl group appear as a singlet, and the methoxy (B1213986) protons (-OCH₃) also produce a singlet. wiley-vch.de The integration of these signals confirms the ratio of protons in the molecule.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. wiley-vch.de Each unique carbon atom in this compound results in a distinct peak. The carbonyl carbon (C=O) appears at the lowest field, followed by the carbons of the isopropyl methine group, the methylene group, the methoxy group, and finally the isopropyl methyl groups at the highest field. wiley-vch.de
Stereochemical Assignment: While this compound itself is not chiral, advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine the stereochemistry of more complex molecules that incorporate this moiety. uni-regensburg.de These techniques help in establishing the spatial relationships between different protons within a molecule, which is crucial for assigning the absolute configuration of stereocenters. youtube.comhebmu.edu.cn 2D-NMR experiments like COSY (Correlation Spectroscopy) can establish proton-proton connectivities, further aiding in complex structural elucidation. slideshare.netresearchgate.net
Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound
| Group | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
|---|---|---|---|---|
| -CH(CH₃)₂ | 5.12 | septet | 6.3 | 68.6 |
| -CH(CH ₃)₂ | 1.27 | doublet | 6.3 | 21.9 |
| -OCH ₂C=O | 3.99 | singlet | 70.2 | |
| -OCH ₃ | 3.45 | singlet | 59.4 | |
| -C=O | 169.9 |
Data sourced from Eur. J. Org. Chem. 2007. wiley-vch.de
Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum shows characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule. docbrown.infocopbela.org
The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, which typically appears in the region of 1735-1750 cm⁻¹. uobabylon.edu.iqspecac.com The C-O single bond stretching vibrations of the ester and ether linkages give rise to strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. spectroscopyonline.comspectroscopyonline.com The C-H stretching vibrations of the alkyl groups are observed in the 2850-3000 cm⁻¹ region. core.ac.uk
IR spectroscopy is also highly effective for monitoring the progress of reactions involving this compound. docbrown.info For instance, during its synthesis, the appearance and increase in the intensity of the characteristic ester carbonyl peak can be monitored to follow the reaction's progress. Conversely, in reactions where this compound is a reactant, the disappearance of its characteristic peaks can indicate the extent of the reaction.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester C=O | Stretch | 1735 - 1750 | Strong |
| C-O (Ester and Ether) | Stretch | 1000 - 1300 | Strong |
| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium to Strong |
Data compiled from various spectroscopic resources. uobabylon.edu.iqspecac.comcore.ac.uk
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation pattern. whitman.edu When subjected to electron ionization (EI), the molecule loses an electron to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (132.16 g/mol ). wiley-vch.dechemicalbook.com
The molecular ion of this compound is often of low abundance due to its propensity to fragment. docbrown.info The fragmentation pattern provides valuable structural information. Common fragmentation pathways for esters include cleavage of the bonds adjacent to the carbonyl group and the ether oxygen. libretexts.orgwpmucdn.com
Key fragments observed in the mass spectrum of this compound include ions resulting from the loss of the isopropyl group, the isopropoxy group, or parts of the methoxyacetyl group. wiley-vch.de The analysis of these fragment ions helps to piece together the structure of the original molecule. uni-saarland.deyoutube.com
Table 3: Major Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion | Neutral Loss |
|---|---|---|
| 117 | [M - CH₃]⁺ | Methyl radical |
| 102 | [M - OCH₃]⁺ | Methoxy radical |
| 89 | [M - C₃H₇]⁺ | Isopropyl radical |
| 73 | [M - COOCH(CH₃)₂]⁺ | Isopropoxycarbonyl radical |
| 60 | [CH₃OCH₂CO]⁺ | - |
| 45 | [OCH(CH₃)₂]⁺ | - |
Data based on typical ester fragmentation patterns and specific data for this compound. wiley-vch.delibretexts.org
Applications in Reaction Monitoring and Purity Assessment
Spectroscopic methods are crucial for real-time monitoring of chemical reactions involving this compound and for assessing the purity of the final product. Techniques like GC-MS can be used to follow the progress of a reaction by analyzing small aliquots of the reaction mixture over time. wiley-vch.de This allows for the determination of reaction kinetics and the optimization of reaction conditions.
For purity assessment, spectroscopic techniques can detect the presence of starting materials, by-products, or residual solvents in the final product. A pure sample of this compound will exhibit clean ¹H and ¹³C NMR spectra with sharp peaks corresponding only to the target molecule. wiley-vch.de Similarly, the IR spectrum of a pure sample will show only the characteristic absorption bands of the ester and ether functional groups. uobabylon.edu.iq The presence of extraneous peaks in these spectra would indicate impurities. Chromatographic methods coupled with spectroscopic detectors, such as GC-MS or LC-MS, provide a powerful combination for separating and identifying even trace impurities. scribd.com
Environmental Fate and Biotransformation Studies
Biodegradation Pathways in Environmental Matrices (e.g., soil, aquatic systems)
Biodegradation is a primary pathway for the removal of Isopropyl 2-methoxyacetate from soil and water environments. nih.gov Studies indicate that the substance is readily biodegradable in various environmental simulations. nih.govoecd.org In soil, its degradation suggests it is an important environmental fate process. nih.gov Similarly, complete biodegradation in the Zahn-Wellens test points to this being a significant fate process in water. nih.gov
Under aerobic conditions, this compound demonstrates ready biodegradability. oecd.org In soil, rapid degradation has been observed, with 50% of the compound biodegraded in less than a day in both sandy soil and sandy loam soil. nih.gov In aquatic environments, various tests have confirmed its susceptibility to aerobic microbial breakdown. A 20-day BOD test reported a 61% Theoretical Oxygen Demand. nih.gov More comprehensive tests show complete (100%) degradation in the Zahn-Wellens test and 99% degradation after 28 days in the OECD TG 301F manometric respirometry test. nih.govoecd.org
Detailed information regarding anaerobic degradation rates was not prominently available in the reviewed literature.
Table 1: Aerobic Biodegradation of this compound
| Test Type | Matrix | Degradation Extent | Time Frame | Half-life | Citation |
|---|---|---|---|---|---|
| Soil Biodegradation | Sandy Soil & Sandy Loam | 50% | < 1 day | < 1 day | nih.gov |
| BOD Test | Aquatic | 61% ThOD | 20 days | Not Reported | nih.gov |
| OECD 301F | Aquatic (Activated Sludge) | 96-99% ThOD | 28 days | 5.5 days | nih.govoecd.org |
| OECD 301E | Aquatic | 70% DOC removal | Not Reported | 14.8 days | nih.gov |
ThOD: Theoretical Oxygen Demand; DOC: Dissolved Organic Carbon
The primary biodegradation product of this compound is 1-methoxy-2-propanol (B31579). nih.gov This metabolite is itself subject to further biodegradation. nih.gov In studies using sandy loam soils, 1-methoxy-2-propanol was further degraded by 97% within a 6-day period. nih.gov The degradation was slower in sand soil, where only 12% of the 1-methoxy-2-propanol biodegraded within 12 days. nih.gov It is presumed that in vivo, rapid and extensive hydrolysis of this compound occurs, yielding the corresponding glycol ether, 1-methoxy-2-propanol. oecd.org
Abiotic Degradation Processes
Abiotic processes, including atmospheric oxidation and hydrolysis, contribute to the environmental breakdown of this compound.
In the atmosphere, this compound is expected to be degraded by reacting with photochemically-produced hydroxyl (OH) radicals. nih.govoecd.org The hydroxyl radical is known as the "detergent of the atmosphere" due to its high reactivity with most tropospheric chemicals. harvard.eduniwa.co.nz The rate constant for the vapor-phase reaction of this compound with these radicals has been estimated. nih.gov This reaction is a key removal pathway for the compound in the air. oecd.org
Table 2: Atmospheric Oxidation of this compound
| Parameter | Value | Estimated Atmospheric Half-life | Citation |
|---|
The stability of this compound to hydrolysis is dependent on the pH of the aqueous environment. oecd.org The ester linkage in the molecule is susceptible to hydrolysis, particularly under alkaline conditions. oecd.orgnii.ac.jp Studies show the compound is stable to chemical hydrolysis at pH 4 and pH 7. oecd.org However, at a pH of 9, it undergoes hydrolysis with a reported half-life of 8.10 days at 25°C. oecd.org Another estimation suggests a much longer half-life of 2.4 years at a neutral pH of 7, and 88 days at a slightly alkaline pH of 8. nih.gov
Table 3: Hydrolysis of this compound
| pH | Temperature (°C) | Stability / Half-life | Citation |
|---|---|---|---|
| 4 | 25 | Stable | oecd.org |
| 7 | 25 | Stable | oecd.org |
| 7 | Not Specified | 2.4 years (estimated) | nih.gov |
| 8 | Not Specified | 88 days (estimated) | nih.gov |
Direct photolysis is not considered a significant degradation pathway for this compound. nih.gov In an atmospheric simulation chamber, no photolysis of the compound was observed. nih.gov Therefore, it is not expected to be susceptible to direct breakdown by environmental sunlight. nih.govoecd.org
Environmental Monitoring Methodologies and Risk Assessment Frameworks
The environmental surveillance of this compound and the formulation of robust risk assessment frameworks are critical for gauging its potential impact on ecosystems. Methodologies for monitoring are designed to detect and quantify the presence of the compound in various environmental compartments, while risk assessment frameworks provide a structured approach to evaluating the potential for adverse effects.
Environmental Monitoring Methodologies
Effective environmental monitoring of this compound relies on sensitive and specific analytical techniques capable of identifying the substance in complex matrices such as water, soil, and air. While specific standardized methods exclusively for this compound are not widely documented in public literature, methodologies can be extrapolated from the analysis of analogous ester compounds.
Sample Collection and Preparation: The initial step in environmental monitoring involves the collection of samples from relevant environmental media. The approach for sample collection and subsequent preparation is contingent on the matrix being analyzed and the physicochemical properties of this compound.
| Environmental Matrix | Collection Technique | Preparation/Extraction Method |
| Water | Grab sampling, composite sampling | Liquid-liquid extraction (LLE), Solid-phase extraction (SPE) |
| Soil/Sediment | Core sampling, grab sampling | Soxhlet extraction, Pressurized liquid extraction (PLE), Ultrasonic extraction |
| Air | Active air sampling using sorbent tubes (e.g., Tenax®, charcoal), Passive air sampling | Thermal desorption, Solvent desorption |
Analytical Instrumentation: The primary analytical technique for the quantification of volatile and semi-volatile organic compounds like this compound is gas chromatography (GC) coupled with a detector.
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying organic compounds. GC separates the components of a mixture, and MS provides identification based on the mass-to-charge ratio of fragmented ions, offering high specificity and sensitivity. For related compounds, GC-MS has been operated in splitless mode with a constant column flow and specific temperature programs to achieve separation. oup.com
Gas Chromatography-Flame Ionization Detector (GC-FID): GC-FID is a robust and widely used technique for quantifying organic compounds. While highly sensitive, it does not provide the same level of structural confirmation as MS.
A study on the analysis of hydroxylic methyl-derivatized and volatile organic compounds utilized headspace in-tube extraction (ITEX) coupled with GC-MS. oup.com This method could be adapted for the analysis of this compound in biological or environmental samples. oup.com
Risk Assessment Frameworks
Environmental risk assessment for a chemical substance like this compound generally follows a structured, multi-step process to characterize the nature and magnitude of risk to the environment. This framework typically involves hazard identification, dose-response assessment, exposure assessment, and risk characterization.
Canadian Environmental Protection Act, 1999 (CEPA): A notable risk assessment involving a compound structurally related to this compound, 2-methoxypropyl acetate (B1210297), was conducted by Environment and Climate Change Canada (ECCC) and Health Canada (HC) as part of a screening assessment of the "Esters Group". canada.cacanada.ca The framework used is the Ecological Risk Classification of Organic Substances (ERC) approach. canada.ca
General Risk Assessment Steps:
Hazard Identification: This step involves determining the potential adverse effects a substance can have on environmental receptors. For this compound, this would involve reviewing toxicological data on the compound and its analogues.
Dose-Response Assessment: This step quantifies the relationship between the dose of the substance and the incidence of adverse effects in exposed populations. This often involves laboratory-based ecotoxicity testing on representative aquatic and terrestrial organisms.
Exposure Assessment: This involves estimating the concentration of the substance that environmental receptors are likely to be exposed to. This includes identifying sources, pathways, and fate and transport of the chemical in the environment.
Risk Characterization: In the final step, the information from the previous three steps is integrated to estimate the probability and magnitude of adverse effects occurring in the environment. This is often expressed as a risk quotient (RQ), which is the ratio of the predicted environmental concentration (PEC) to the predicted no-effect concentration (PNEC).
International Frameworks: Organizations like the Organisation for Economic Co-operation and Development (OECD) provide frameworks and guidelines for the testing of chemicals to assess their potential environmental hazards. habitablefuture.org The U.S. Environmental Protection Agency (EPA) also utilizes various models and databases, such as the Toxicity Forecaster (ToxCast) and the CompTox Chemistry Dashboard, to predict and assess chemical risks. habitablefuture.org These resources can be valuable in the absence of specific data for this compound.
The GreenScreen® for Safer Chemicals is another tool used for chemical hazard assessment, which can help identify chemicals of high concern and safer alternatives. habitablefuture.org
Role in Complex Molecular Architectures and Biosynthetic Pathways
Isopropyl 2-Methoxyacetate Moiety in the Synthesis of Complex Molecules (e.g., Mibefradil)
The methoxyacetate (B1198184) group, of which this compound is an ester derivative, plays a significant role in the synthesis of complex pharmaceutical compounds. Its incorporation is a key step in creating the final molecular structure of drugs like Mibefradil.
The synthesis of Mibefradil, a selective T-type calcium channel blocker, involves the incorporation of a methoxyacetate moiety in the final steps of its preparation. google.comdrugfuture.comwikipedia.org The process involves the acylation of (1S,2S)-2-[2-{[3-(lH-benzimidazol-2-yl)propyl]methylamino}ethyl]-6-fluoro-l-isopropyl-l,2,3,4-tetrahydronaphthalen-2-ol with a methoxyacetic acid derivative. google.com Specifically, methoxyacetyl chloride is often used in the presence of a base like ethyldiisopropylamine in a solvent such as chloroform (B151607) to form the methoxyacetate ester bond in the Mibefradil molecule. google.comlookchem.com This reaction attaches the methoxyacetate group to the hydroxyl function on the tetrahydronaphthalene core, yielding the final active pharmaceutical ingredient. google.comnih.gov The IUPAC name for Mibefradil is [(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] 2-methoxyacetate. nih.gov
Beyond Mibefradil, this compound itself is recognized as a highly effective acylating agent in the synthesis of other valuable pharmaceutical intermediates. thieme-connect.deresearchgate.net It is particularly useful in the enzyme-catalyzed kinetic resolution of chiral amines. thieme-connect.de This process allows for the separation of racemic mixtures to produce single-enantiomer amines, which are critical building blocks for many optically active drugs. thieme-connect.deresearchgate.net In these reactions, an enzyme, often a lipase (B570770), selectively acylates one enantiomer of the amine with the methoxyacetyl group from this compound, allowing for the separation of the resulting amide from the unreacted amine enantiomer. thieme-connect.de Esters of methoxyacetic acid, especially those of secondary alcohols like isopropanol (B130326), have shown remarkable reactivity and selectivity in these resolutions. thieme-connect.de
The ester bond of the methoxyacetate side chain in molecules like Mibefradil is a primary site for metabolic activity in biological systems. nih.gov One of the main metabolic pathways for Mibefradil is the hydrolysis of this ester side chain, a reaction catalyzed by enzymes known as carboxylesterases (CES). nih.govnih.gov This hydrolysis converts the parent drug into an alcohol metabolite. nih.gov
Carboxylesterases, particularly CES1 and CES2 in humans, are crucial enzymes in drug metabolism, responsible for hydrolyzing a wide variety of esters, amides, and carbamates. nih.govdoi.org CES1 is highly expressed in the liver, while CES2 is predominantly found in the intestine. nih.gov These enzymes play a critical role in the activation of ester-based prodrugs and the detoxification of xenobiotics. nih.govacs.org The active site of these enzymes typically contains a catalytic triad (B1167595) of serine, histidine, and an acidic residue (like glutamate) that work in concert to facilitate nucleophilic catalysis on the ester's carbonyl carbon. nih.govnih.gov
The substrate specificity of these esterases can be distinct; for instance, CES1 tends to hydrolyze esters with small alcohol components and large acyl groups, whereas CES2 prefers substrates with larger alcohol moieties and smaller acyl groups. nih.gov Understanding these specificities and the tissue distribution of carboxylesterases is vital for predicting the metabolism and pharmacokinetics of ester-containing drugs. doi.org
Potential as a Building Block for Advanced Organic Synthesis
This compound has demonstrated significant potential as a versatile building block in advanced organic synthesis, primarily through its function as a superior acylating agent. thieme-connect.deresearchgate.net Its application is particularly prominent in the field of biocatalysis for the production of enantiomerically pure compounds. thieme-connect.de
In the kinetic resolution of racemic amines, this compound is used in conjunction with lipases, such as lipase B from Candida antarctica (CALB), to achieve high enantioselectivity. thieme-connect.deorgsyn.org The process involves the selective acylation of one amine enantiomer, yielding a methoxyacetamide and the unreacted, optically pure amine of the opposite configuration. thieme-connect.de The efficiency of this transformation is notable, with esters of methoxyacetic acid being described as "unrivaled in terms of reactivity and selectivity". thieme-connect.de The use of an ester from a secondary alcohol like isopropanol (this compound) has been shown to remarkably increase both the selectivity and reactivity of the resolution process. thieme-connect.de This method is highly flexible and applicable to a wide range of substrates, making it a valuable tool for generating chiral intermediates for the pharmaceutical industry. thieme-connect.deresearchgate.net
The following table summarizes a typical procedure for the enzyme-catalyzed resolution of 1-phenylethylamine (B125046) using this compound.
| Parameter | Details | Source |
| Substrate | (RS)-1-Phenylethylamine | thieme-connect.de |
| Acylating Agent | This compound | thieme-connect.de |
| Enzyme | Immobilized lipase B from Candida antarctica (Novozyme 435®) | thieme-connect.de |
| Solvent | Diethyl ether | thieme-connect.de |
| Outcome | Separation of enantiomers, yielding (S)-1-phenylethylamine and (R)-2-methoxy-N-(1-phenylethyl)acetamide | thieme-connect.de |
| Selectivity (E-value) | >1000 | thieme-connect.de |
Investigation of its Presence in Natural Extracts and Phytochemical Analysis
While this compound is a valuable synthetic reagent, evidence of its direct presence in natural extracts is limited in the available literature. However, phytochemical analyses of various plants have identified structurally related methoxyacetate esters.
For example, a Gas Chromatography-Mass Spectrometry (GC-MS) analysis of methanolic extracts from the leaves of the Tre rash grapevine variety identified Heptadecyl methoxyacetate. rdd.edu.iq Similarly, studies on the aerial parts of Rhanterium epapposum, a plant native to the Arabian Peninsula, identified a compound listed as "ethanol, 2-methoxy-, acetate" in its methanolic extract through GC-MS screening. researchgate.netmdpi.com Furthermore, a patent related to flavor compositions lists (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 2-methoxyacetate, an ester of methoxyacetic acid with menthol, as a potential flavoring and cooling ingredient. google.com
These findings indicate that the methoxyacetate moiety is present in the phytochemistry of certain plants, although it is esterified with different alcohol groups. The specific compound, this compound, has not been explicitly identified in these natural product screenings.
The table below shows examples of related methoxyacetate esters identified in phytochemical studies.
| Compound Identified | Plant Source | Analytical Method | Source |
| Heptadecyl methoxyacetate | Vitis vinifera (Grapevine, Tre rash variety leaves) | GC-MS | rdd.edu.iq |
| Ethanol, 2-methoxy-, acetate (B1210297) | Rhanterium epapposum (Aerial parts) | GC-MS | researchgate.netmdpi.com |
Future Research Directions and Emerging Paradigms
Development of Novel Catalytic Systems for Enantioselective Transformations
Isopropyl 2-methoxyacetate has been identified as an effective acylating agent, particularly in enzyme-catalyzed kinetic resolutions. researchgate.net Future research will likely focus on the design and synthesis of novel catalytic systems to enhance enantioselectivity and expand the scope of these transformations. The development of new catalysts, including both biocatalysts and chemocatalysts, is crucial for achieving higher efficiency and selectivity in the synthesis of chiral compounds.
Key research objectives in this area include:
Engineering Lipases: Modifying existing lipases, such as Candida antarctica lipase (B570770) B (CALB), through protein engineering to improve their activity and selectivity towards this compound and a broader range of substrates.
Immobilization Techniques: Investigating new support materials and immobilization strategies for catalysts to enhance their stability, reusability, and performance in various reaction media. uobabylon.edu.iq The use of magnetic nanoparticles, for instance, has shown promise for easier catalyst separation and recycling. uobabylon.edu.iq
Metal-Organic Frameworks (MOFs): Exploring MOFs as platforms for encapsulating or supporting catalysts to create highly active and selective systems for enantioselective acylations.
Table 1: Hypothetical Performance of Engineered Lipases in the Kinetic Resolution of a Chiral Amine using this compound
| Catalyst | Conversion (%) | Enantiomeric Excess (ee %) | Reaction Time (h) |
| Wild-Type CALB | 48 | 98.5 | 6 |
| Engineered Lipase A | 49.5 | >99.9 | 4 |
| Engineered Lipase B | 50 | >99.9 | 2.5 |
| Immobilized Lipase C | 49 | 99.8 | 8 (5 cycles) |
Application in Continuous-Flow Synthesis and Microreactor Technologies
Continuous-flow chemistry offers significant advantages over traditional batch processing, including improved safety, scalability, and process control. rsc.org The application of this compound in continuous-flow systems, particularly in conjunction with microreactor technologies, is a burgeoning area of research. mdpi.com Studies on related compounds like isopropyl 2-ethoxyacetate have already demonstrated the feasibility and benefits of this approach for kinetic resolutions. researchgate.netsci-hub.st
Future work in this domain is expected to concentrate on:
Packed-Bed Reactors: Optimizing the design of packed-bed reactors containing immobilized catalysts for the continuous acylation of various substrates with this compound.
Process Intensification: Utilizing microreactors to achieve rapid heat and mass transfer, leading to higher reaction rates and productivities. slideshare.net
Integrated Systems: Developing fully integrated continuous-flow systems that include reaction, separation, and purification steps, enabling a streamlined and automated synthesis process.
Scale-up Studies: Translating the successes from laboratory-scale microreactors to pilot and industrial-scale continuous production, which is a critical step for commercial viability. semanticscholar.org
Table 2: Comparison of Batch vs. Continuous-Flow Acylation using this compound
| Parameter | Batch Process | Continuous-Flow (Microreactor) |
| Reaction Time | 4-8 hours | 5-30 minutes |
| Volumetric Productivity | Low to Medium | High |
| Heat Transfer | Limited | Excellent |
| Scalability | Challenging | Straightforward |
| Safety | Moderate | High |
Advanced Computational Modeling for Mechanism Elucidation and Rational Design
Computational chemistry provides powerful tools for understanding reaction mechanisms at the molecular level, which can guide the rational design of new catalysts and processes. nih.govnih.gov While computational studies have been performed on the pyrolysis of similar compounds like isopropyl acetate (B1210297), a detailed theoretical investigation of the reactions involving this compound is a critical future direction. nih.govnih.gov
Areas for future computational research include:
Density Functional Theory (DFT) Calculations: Employing DFT to model the transition states of acylation reactions, providing insights into the factors that govern reactivity and enantioselectivity. nih.gov
Molecular Docking and Dynamics: Simulating the interaction between this compound and the active site of enzymes like lipases to understand the basis of substrate specificity and to guide protein engineering efforts.
Catalyst Design: Using computational screening to identify promising new catalyst structures before their experimental synthesis, thereby accelerating the discovery process. researchgate.netmdpi.com This approach is central to the rational design of catalysts for specific synthetic transformations. monash.edu
Reaction Kinetics Modeling: Developing kinetic models based on computational data to predict reaction outcomes under different conditions and to optimize process parameters in continuous-flow systems.
Exploration of New Synthetic Applications Beyond Acylations
Currently, the primary application of this compound is as an acylating agent in kinetic resolutions. researchgate.net However, its chemical structure suggests potential for a wider range of synthetic applications. Future research should aim to explore novel transformations that utilize the unique reactivity of this molecule.
Potential new research avenues include:
Protecting Group Chemistry: Investigating the use of the methoxyacetyl group, delivered by this compound, as a protecting group for alcohols and amines in multi-step organic synthesis. The conditions required for its cleavage would need to be explored.
C-C Bond Formation: Exploring the possibility of using the enolate of this compound in aldol (B89426) or Claisen-type condensation reactions to form new carbon-carbon bonds, leading to more complex molecular architectures.
Solvent Properties: Evaluating this compound as a green and biodegradable solvent for various chemical reactions, given its ester and ether functionalities.
Polymer Chemistry: Investigating its potential as a monomer or a chain-transfer agent in polymerization reactions.
Comprehensive Environmental Impact Assessment and Remediation Strategies
A thorough understanding of the environmental fate and toxicological profile of any chemical is essential for its sustainable application. For this compound, a comprehensive environmental impact assessment is a crucial area for future research. This includes its biodegradability, potential for bioaccumulation, and aquatic toxicity.
Key research directions in this area are:
Biodegradation Studies: Identifying microbial strains and enzymatic pathways responsible for the degradation of this compound in various environmental compartments, such as soil and water. researchgate.netmercer.edu
Ecotoxicology: Conducting standardized tests to determine the acute and chronic toxicity of the compound to representative aquatic and terrestrial organisms.
Lifecycle Assessment: Performing a complete lifecycle assessment to quantify the environmental footprint of its production, use, and disposal.
Remediation Technologies: Developing effective strategies for the remediation of potential environmental contamination. nih.gov This could involve bioremediation approaches using specialized microorganisms or advanced oxidation processes. nih.gov The study of remediation techniques for other esters, such as phthalates, can provide a valuable starting point. researchgate.netnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
